Ohcos - 67030-47-1

Ohcos

Catalog Number: EVT-1537015
CAS Number: 67030-47-1
Molecular Formula: C24H38O6S
Molecular Weight: 454.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ohcos is classified as an organic compound, specifically belonging to the category of cyclic compounds. Its structure consists of a ring formation that influences its chemical behavior and reactivity. The source of Ohcos can be traced back to both natural occurrences and synthetic production methods. It is essential to understand its classification as it helps in predicting its interactions with other chemical species.

Synthesis Analysis

Methods of Synthesis

The synthesis of Ohcos can be achieved through several methods, including:

  • Cyclization Reactions: These involve the formation of a cyclic structure from linear precursors. Various catalysts can be employed to facilitate this process.
  • Condensation Reactions: In this method, two or more molecules combine to form a larger molecule with the release of a small molecule, such as water.
  • Ring-Closing Metathesis: This is a specialized reaction that uses metal catalysts to form cyclic compounds from alkenes.

Technical Details

The synthesis often requires specific conditions such as temperature control, pressure adjustments, and the presence of inert atmospheres to prevent unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized Ohcos.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ohcos features a distinctive cyclic arrangement that contributes to its stability and reactivity. The compound's molecular formula can be represented as CnHmC_nH_m, where nn and mm vary based on the specific isomer or derivative being studied.

  • Bond Angles: The bond angles within the cyclic structure are critical for determining the compound's reactivity.
  • Hybridization: The carbon atoms in Ohcos typically exhibit sp2^2 or sp3^3 hybridization depending on their connectivity.
Chemical Reactions Analysis

Reactions and Technical Details

Ohcos participates in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile.
  • Electrophilic Addition Reactions: In these reactions, electrophiles add across the double bonds present in the compound.
  • Oxidation-Reduction Reactions: Ohcos can undergo oxidation or reduction depending on the reagents used.

Technical details regarding these reactions often include reaction conditions such as solvent choice, temperature, and reaction time.

Mechanism of Action

Process and Data

The mechanism of action for Ohcos involves several steps that dictate how it interacts with other molecules:

Data from kinetic studies can provide insights into reaction rates and mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Ohcos may exist as a solid or liquid at room temperature depending on its specific form.
  • Melting Point: The melting point varies but is typically in the range of 100°C to 200°C.
  • Solubility: It shows varying solubility in polar and non-polar solvents.

Chemical Properties

  • Reactivity: Ohcos is reactive towards strong acids and bases.
  • Stability: The compound exhibits stability under standard laboratory conditions but may decompose under extreme conditions.

Relevant data from experimental studies provide a deeper understanding of these properties.

Applications

Ohcos has several scientific uses across different fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis due to its unique structural features.
  • Material Science: Its properties make it suitable for developing new materials with specific functionalities.
  • Catalysis: Ohcos can act as a catalyst or catalyst precursor in various chemical reactions.
Introduction to Polycystic Ovary Syndrome (PCOS)

Historical Context and Diagnostic Evolution

The conceptualization of PCOS has undergone substantial transformation since its initial clinical descriptions:

  • Ancient Foundations: Early observations of PCOS-like symptoms trace back to Hippocrates (460-377 BC), who noted in "Diseases of Women" that women with scanty menstruation exhibited "robust, healthy complexion and masculine appearance" alongside infertility—a remarkably accurate clinical description of hyperandrogenism and anovulation [1]. In 1844, Dr. Achille Chereau documented the characteristic ovarian morphology: "Ovaries are enlarged in volume, elastic, with smooth and shiny surface containing many small cysts, located on the periphery of the organ" [1]. These historical accounts predate the formal recognition of PCOS as a distinct syndrome.

  • Modern Diagnostic Milestones: The pivotal 1935 work by Irving Stein and Michael Leventhal established the triad of amenorrhea, hirsutism, and polycystic ovaries as defining features, initially termed "Stein-Leventhal Syndrome" [1] [4]. The subsequent evolution of diagnostic criteria reflects deepening pathophysiological understanding:

  • NIH Criteria (1990): Required both hyperandrogenism (clinical or biochemical) and ovulatory dysfunction, excluding ovarian morphology [3] [6].
  • Rotterdam Criteria (2003): Expanded diagnosis to include two of three features: hyperandrogenism, ovulatory dysfunction, or polycystic ovarian morphology (PCOM), creating four phenotypes (A-D) [3] [6].
  • Androgen Excess Society Criteria (2006): Mandated hyperandrogenism as the central feature plus ovarian dysfunction or PCOM [4].

Table 1: Evolution of PCOS Diagnostic Criteria

Criteria SystemRequired ComponentsPhenotypesKey Limitations
NIH (1990)1. Hyperandrogenism (clinical/biochemical) + 2. Oligo-ovulationClassic PCOS onlyExcluded non-hyperandrogenic variants
Rotterdam (2003)Any 2 of: 1. Hyperandrogenism 2. Oligo-ovulation 3. PCOMA: All three featuresB: Hyperandrogenism + oligo-ovulationC: Hyperandrogenism + PCOMD: Oligo-ovulation + PCOMOver-diagnosis in normoandrogenic women
AES (2006)1. Hyperandrogenism + 2. Ovarian dysfunction (anovulation or PCOM)Phenotypes with hyperandrogenism onlyLimited validation in adolescents

The problematic nomenclature "polycystic ovary syndrome" persists despite recognition that the ovarian follicles represent arrested antral follicles rather than true cysts, and that ovarian morphology alone is insufficient for diagnosis [1]. Contemporary research focuses on molecular mechanisms, including the role of insulin resistance, neuroendocrine dysregulation (increased GnRH pulse frequency), and genetic variants like DENND1A that influence androgen biosynthesis [1] [8]. Emerging therapies such as neurokinin-3 receptor (NK3R) antagonists demonstrate promising reductions in GnRH pulsatility and testosterone levels by up to 30%, reflecting this advanced pathophysiological understanding [1].

Global Prevalence and Epidemiological Trends

PCOS prevalence demonstrates significant geographical and diagnostic variability, with recent meta-analyses revealing substantial increases in global burden:

  • Overall Prevalence: A 2024 systematic review of 35 studies (n=12,365,646) established a global prevalence of 9.2% (95% CI: 6.8–12.5%), with variations based on diagnostic criteria: NIH 5.5%, Rotterdam 11.5%, and AES 7.1% [2]. Self-reported prevalence reached 11%, indicating substantial undiagnosed cases globally [2] [5]. The Global Burden of Disease Study 2021 documented a staggering 89% increase in prevalent cases (from 34.81 million in 1990 to 65.77 million in 2021) among women of childbearing age (15-49 years), with disability-adjusted life years (DALYs) increasing by 87% during this period [7].

Table 2: Global PCOS Prevalence by Region and Diagnostic Criteria (Interactive)

RegionOverall Prevalence (%)By NIH Criteria (%)By Rotterdam Criteria (%)By AES Criteria (%)Key Risk Factors
Global9.2 (6.8–12.5)5.5 (3.9–7.7)11.5 (6.6–19.4)7.1 (2.3–20.2)Genetic predisposition, obesity, insulin resistance
AfricaHighest reported regional prevalence---Genetic factors, healthcare access limitations
United States5.2 (Kaiser Permanente, 2019)---Racial disparities, obesity epidemic
Mexico7.6 (Hispanic women)---Ethnic susceptibility, metabolic dysfunction
Europe6–8---Varied by ethnicity, diagnostic practices

Interactive Note: Users can filter data by region/criteria. Source: [2][5][7][9]

  • Demographic Disparities: Significant ethnic variations exist, with higher prevalence observed among Mexican Americans (7.6%), Indigenous, Pacific Islander, and Hispanic populations compared to non-Hispanic White women [4] [9]. The U.S.-based Kaiser Permanente study (2006-2019, n=177,527) revealed prevalence rates of 5.2% overall, with Hawaiian/Pacific Islander (7.6%), Native American, and Hispanic women disproportionately affected [9]. The 45-49 age group in middle-SDI (Socio-demographic Index) regions experienced the most significant burden increase, highlighting age-specific epidemiological shifts [7].

  • Temporal Trends: Analysis of Estimated Annual Percentage Change (EAPC) demonstrates rising prevalence globally (EAPC=0.77), particularly among adolescents and young adults [7] [9]. U.S. incidence increased markedly in 16–20-year-olds (from 31.0 to 51.9 per 10,000 person-years) while decreasing among 26–30-year-olds (82.8 to 45.0 per 10,000 person-years), suggesting earlier diagnosis possibly driven by increased obesity rates and provider awareness [9]. A strong positive correlation exists between PCOS prevalence and SDI (r=0.582, p<0.001), indicating socio-economic development's role in detection and reporting [7]. Despite these trends, approximately 70% of PCOS cases remain undiagnosed worldwide due to heterogeneous presentation and diagnostic limitations [5].

Clinical Heterogeneity and Phenotypic Subtypes

PCOS exhibits profound clinical heterogeneity, with emerging data-driven approaches revealing distinct subtypes beyond the Rotterdam phenotypes:

  • Rotterdam Phenotypes: The four phenotypes demonstrate varying metabolic and reproductive risks:
  • Phenotype A (HA+OD+PCOM): Highest metabolic risk, severe insulin resistance, and pronounced hyperandrogenism [3] [6].
  • Phenotype B (HA+OD): Similar metabolic profile to Phenotype A but without PCOM [3].
  • Phenotype C (HA+PCOM): Preserved ovulation but significant metabolic dysfunction [6].
  • Phenotype D (OD+PCOM): Normoandrogenic with milder metabolic features but prominent reproductive manifestations [3] [6].

Genetic studies challenge this classification, revealing shared genetic architecture across phenotypes A-C but distinct mechanisms in phenotype D [3] [8]. Genome-wide association studies (GWAS) indicate that 13 of 14 PCOS-associated loci show no significant differences in effect sizes across NIH versus non-NIH Rotterdam phenotypes, suggesting overlapping pathophysiology in hyperandrogenic forms [3].

  • Data-Driven Subtypes: Unsupervised hierarchical clustering analyses identify reproducible subtypes transcending traditional phenotypes:
  • Reproductive Subtype (21–23%): Characterized by elevated LH (≥8.6 IU/L), higher SHBG (≥43.5 nmol/L), lower BMI (<28 kg/m²), severe menstrual irregularities, prominent PCOM (total follicle count ≥29), and elevated AMH (≥6.8 ng/mL). Genetic associations include variants in PRDM2/KAZN (p=2.2×10⁻¹⁰) and BMPR1B/UNC5C (p=9.7×10⁻⁹) [3] [8].
  • Metabolic Subtype (37–39%): Features obesity (BMI≥35 kg/m²), insulin resistance (HOMA-IR≥3.8), hyperinsulinemia (fasting insulin≥17 µIU/mL), dyslipidemia, elevated blood pressure, and lower SHBG (≤31.2 nmol/L). Strongly associated with KCNH7/FIGN locus (p=1.0×10⁻⁸) and increased type 2 diabetes risk [3] [8] [10].
  • Normoandrogenic Subtype (comprising Rotterdam Phenotype D): Exhibits ovulatory dysfunction and PCOM without hyperandrogenism, suggesting distinct pathophysiological mechanisms possibly involving ovarian-autonomous factors or subtle neuroendocrine dysregulation [6].

Table 3: Clinico-Biochemical Characteristics of PCOS Subtypes

ParameterReproductive SubtypeMetabolic SubtypeNormoandrogenic (Phenotype D)
Key FeaturesHigh LH/SHBG, Low BMI/insulinHigh BMI/insulin/glucose, Low SHBG/LHIsolated ovulatory dysfunction + PCOM
BMI (kg/m²)<28≥3525-30
LH (IU/L)≥8.6≤5.2Normal
SHBG (nmol/L)≥43.5≤31.2Normal
Total Follicle Count≥29<20≥20
AMH (ng/mL)≥6.8<4.2Elevated
Insulin (µIU/mL)<12≥17Normal
Genetic LociPRDM2/KAZN, BMPR1B/UNC5CKCNH7/FIGNNot defined
Cardiometabolic RiskModerateSevereMild
  • Behavioral Heterogeneity: Latent class analysis of health behaviors identifies three distinct patterns: high-risk health behaviors (associated with single status, lower education, and pregnancy intentions), high responsibility with physical activity deficits (linked to older age, larger waist circumference), and low-risk health behaviors. This heterogeneity underscores the need for personalized lifestyle interventions beyond standardized approaches [10].

The recognition of these subtypes carries significant clinical implications. Reproductive subtypes may respond better to ovulation induction therapies, while metabolic subtypes require aggressive metabolic management. Family studies demonstrate clustering of subtypes, with carriers of rare DENND1A variants more likely to exhibit the reproductive subtype [8]. This stratification framework promises more targeted research and individualized management approaches for this complex syndrome.

Properties

CAS Number

67030-47-1

Product Name

Ohcos

IUPAC Name

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O6S

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C24H38O6S/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21H,4,6-14H2,1-3H3,(H,25,26)(H,27,28,29)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

YZVVZYNJACRDSJ-QIZZZRFXSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

Synonyms

3-hydroxy-5-cholen-24-oic acid 3-sulfate ester
OHCOS

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.